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A comprehensive review of the available clinical trial data for osoresnontrine (BI 409306) in

patients with schizophrenia reveals a primary focus on cognitive impairment rather than direct

antipsychotic efficacy. The key Phase II clinical trial (NCT02281773) did not demonstrate a

statistically significant improvement in cognitive function compared to placebo. While psychotic

symptoms were monitored, detailed quantitative data on the Positive and Negative Syndrome

Scale (PANSS), a standard measure of schizophrenia symptom severity, have not been made

publicly available. This guide summarizes the existing data, experimental protocols, and the

mechanism of action of osoresnontrine, highlighting the limitations of a direct quantitative

comparison with placebo for antipsychotic efficacy.

Executive Summary
Osoresnontrine is a selective phosphodiesterase 9 (PDE9) inhibitor that was investigated as a

potential treatment for cognitive impairment associated with schizophrenia (CIAS). The primary

Phase II clinical trial failed to meet its main goal of improving cognition. Importantly, for the

scope of this guide, the trial only reported that osoresnontrine did not worsen psychotic

symptoms, but specific data on its efficacy in reducing positive and negative symptoms of

schizophrenia, as measured by PANSS scores, are not available in the public domain.

Therefore, a direct quantitative comparison of osoresnontrine's antipsychotic effects versus

placebo is not possible at this time. The drug was found to be well-tolerated with an acceptable

safety profile.
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The core of the clinical investigation for osoresnontrine in schizophrenia was its potential to

improve cognitive deficits. The primary measure for this was the MATRICS Consensus

Cognitive Battery (MCCB) composite score.

Key Findings:

The Phase II trial did not show a significant difference in the change from baseline in the

MCCB composite score between any of the osoresnontrine dose groups and the placebo

group.[1][2]

The adjusted mean change from baseline in the MCCB composite score at week 12 ranged

from 1.2 to 2.8 for the osoresnontrine groups, compared to 2.5 for the placebo group.[1][2]

There was also no significant improvement in the key secondary endpoint, the Schizophrenia

Cognition Rating Scale (SCoRS) total score, for osoresnontrine compared to placebo.[1][2]

Regarding psychotic symptoms, it was reported that "no worsening psychopathology

symptoms were observed in any group (PANSS)".[3] This qualitative statement is the only

available information on the effect of osoresnontrine on the core symptoms of

schizophrenia.

Safety and Tolerability
Osoresnontrine was generally well-tolerated in the Phase II clinical trial.

Table 1: Adverse Events in the Phase II Clinical Trial of Osoresnontrine in Schizophrenia

Treatment Group
Percentage of Patients with Adverse
Events

Placebo 36.4%

Osoresnontrine (10 mg) 33.3%

Osoresnontrine (100 mg) 53.5%

Source: Brown et al., 2019[1][2]
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Adverse events were reported to be dose-dependent.[1][2]

Experimental Protocols
The primary clinical trial investigating osoresnontrine in schizophrenia was a Phase II,

multicenter, double-blind, placebo-controlled, parallel-group study (NCT02281773).

Participants: 518 patients aged 18-55 years with a diagnosis of schizophrenia who were

maintained on stable doses of antipsychotics.[1][3]

Intervention: Patients were randomized in a 2:1:1:1:1 ratio to receive once-daily oral doses of

placebo, or osoresnontrine at 10 mg, 25 mg, 50 mg, or 100 mg for 12 weeks.[1][3]

Primary Endpoint: The primary outcome was the change from baseline in the MATRICS

Consensus Cognitive Battery (MCCB) composite score at week 12.[1][3]

Secondary Endpoints: A key secondary endpoint was the change from baseline in the

Schizophrenia Cognition Rating Scale (SCoRS) total score at week 12. Safety and

tolerability were also assessed, and the PANSS was used to monitor for any worsening of

psychotic symptoms.[3]
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Caption: Workflow of the Phase II clinical trial for osoresnontrine in schizophrenia.

Mechanism of Action of Osoresnontrine
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Caption: Osoresnontrine inhibits PDE9, increasing cGMP levels and downstream signaling.

Conclusion
Based on the publicly available data, osoresnontrine did not demonstrate efficacy for

improving cognitive impairment in patients with schizophrenia in a large Phase II clinical trial.

While the drug was well-tolerated and did not appear to worsen psychotic symptoms, the lack

of quantitative data on the PANSS makes it impossible to draw any conclusions about its

potential as a primary or adjunctive treatment for the positive and negative symptoms of

schizophrenia. Further research and data transparency would be required to fully evaluate the
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clinical utility of osoresnontrine in this patient population. Following the disappointing results in

both Alzheimer's disease and schizophrenia, the development of osoresnontrine appears to

have been discontinued.[4][5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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